MK204

Description

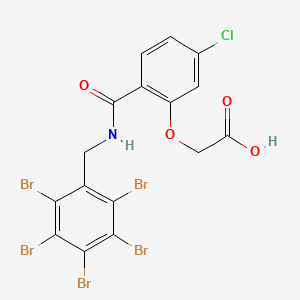

Structure

3D Structure

Properties

CAS No. |

1959605-73-2 |

|---|---|

Molecular Formula |

C16H9Br5ClNO4 |

Molecular Weight |

714.22 |

IUPAC Name |

2-[5-chloro-2-[(2,3,4,5,6-pentabromophenyl)methylcarbamoyl]phenoxy]acetic acid |

InChI |

InChI=1S/C16H9Br5ClNO4/c17-11-8(12(18)14(20)15(21)13(11)19)4-23-16(26)7-2-1-6(22)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25) |

InChI Key |

QYSFXUVFRUYJCZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK204; MK 204; MK-204 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MK-2206 in Cancer Cells

An in-depth analysis of publicly available scientific literature and clinical trial databases reveals no specific anti-cancer agent designated as "MK204." It is possible that this is an internal compound name that has not yet been publicly disclosed, a novel agent with no published data, or a typographical error in the query.

The comprehensive search did, however, yield information on several other "MK" designated therapeutic agents and a microRNA with significant roles in cancer biology. These include:

-

MK-2206: An allosteric inhibitor of the AKT kinase.

-

MK-1084: An inhibitor of the KRAS G12C mutation.

-

MK-6204 (SKB535): An agent currently in Phase 1 clinical trials for advanced solid tumors.

-

miR-204: A microRNA that has been shown to act as a tumor suppressor in several cancers.

Given the absence of information on "this compound," this guide will proceed by offering a detailed overview of a well-characterized agent from the initial search results that aligns with the user's interest in targeted cancer therapies: MK-2206 .

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-2206 is a potent and highly specific allosteric inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in cell proliferation, survival, and metabolism.[1] Consequently, targeting key nodes in this pathway, such as AKT, has been a major focus of anti-cancer drug development.

Core Mechanism of Action

MK-2206 functions by binding to an allosteric site on AKT, which induces a conformational change that prevents the phosphorylation and subsequent activation of AKT by its upstream activators, PDK1 and mTORC2. This inhibition of AKT activation leads to the downstream suppression of a multitude of signaling pathways that are critical for cancer cell survival and proliferation.

Signaling Pathways Affected by MK-2206

The inhibition of AKT by MK-2206 has pleiotropic effects on downstream signaling pathways. A diagrammatic representation of the primary pathway is provided below.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of MK-2206.

Quantitative Data on the Effects of MK-2206 in Cancer Cells

The following table summarizes key quantitative data from preclinical studies on MK-2206.

| Cell Line | Cancer Type | IC50 (nM) | Effect on p-AKT (Ser473) | Reference |

| MCF-7 | Breast Cancer | ~50 | Significant decrease | [1] |

| MDA-MB-231 | Breast Cancer | ~100 | Significant decrease | [1] |

| SKOV3 | Ovarian Cancer | Not specified | Inhibition of Akt activation | [1] |

| ES2 | Ovarian Cancer | Not specified | Enhanced efficacy of cisplatin | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of MK-2206 are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with increasing concentrations of MK-2206 (e.g., 0.01 to 10 µM) for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: Cells treated with MK-2206 are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR, anti-cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Synergistic Effects with Other Anti-Cancer Agents

Studies have shown that MK-2206 can act synergistically with other chemotherapeutic agents. For instance, in breast cancer cells, the combination of MK-2206 with a GLUT1 inhibitor (WZB117) resulted in a synergistic cytotoxic effect.[1] This combination was shown to inhibit Akt phosphorylation and induce DNA damage, ultimately leading to apoptosis.[1]

The workflow for a synergy study is depicted below.

Caption: A typical workflow for assessing the synergistic effects of MK-2206 with another drug.

Conclusion

MK-2206 is a well-documented AKT inhibitor with a clear mechanism of action that involves the allosteric inhibition of AKT phosphorylation and activation. This leads to the suppression of the PI3K/AKT/mTOR pathway, a critical signaling cascade for the survival and proliferation of many cancer types. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on targeted cancer therapies. Further research into synergistic combinations with other agents holds promise for enhancing the therapeutic efficacy of MK-2206.

References

An In-depth Technical Guide to the Targets of MK-2206 and MK2 Inhibitor III

Abstract: The query for the target of "MK204 inhibitor" does not correspond to a specifically designated inhibitor in widespread scientific literature. It is plausible that this query refers to one of two well-characterized inhibitors with similar nomenclature: MK-2206 , a potent allosteric inhibitor of the AKT kinases, or MK2 Inhibitor III , an ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2). This technical guide provides a comprehensive overview of the primary targets, mechanism of action, and associated signaling pathways for both inhibitors, intended for researchers, scientists, and drug development professionals. The guide includes quantitative inhibitory data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Introduction

In the landscape of targeted cancer therapy, the precise inhibition of key signaling nodes is a paramount objective. The PI3K/AKT/mTOR and MAPK signaling pathways are two of the most frequently dysregulated cascades in human cancers, making their components attractive targets for therapeutic intervention. This guide addresses the ambiguity of the term "this compound inhibitor" by providing a detailed examination of two distinct but similarly named inhibitors: MK-2206, which targets the central kinase AKT, and MK2 Inhibitor III, which targets the stress-activated protein kinase MK2. Understanding the specific targets and mechanisms of these inhibitors is crucial for their rational application in preclinical and clinical research.

Part 1: MK-2206 - An Allosteric AKT Inhibitor

MK-2206 is an orally bioavailable, allosteric inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] It binds to a region of the kinase that is distinct from the ATP-binding pocket, a mechanism that confers high selectivity.[1]

Primary Target and Mechanism of Action

The primary targets of MK-2206 are the three isoforms of AKT. It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme other than the active site. This binding induces a conformational change that prevents the proper localization and activation of AKT at the plasma membrane.[3] Specifically, MK-2206 requires the presence of the pleckstrin homology (PH) domain for its activity.[4] By inhibiting AKT, MK-2206 effectively blocks the phosphorylation of numerous downstream substrates, leading to the inhibition of cell proliferation, survival, and growth, and the induction of apoptosis.[1][5]

Quantitative Inhibitory Data

The inhibitory activity of MK-2206 has been characterized in various assays, with high potency against AKT isoforms and selectivity against other kinases.

| Target | IC50 (in vitro, cell-free) | Reference |

| AKT1 | 5 nM - 8 nM | [5][6] |

| AKT2 | 12 nM | [5][6] |

| AKT3 | 65 nM | [5][6] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Cell Line | Cancer Type | IC50 (Cell Growth Inhibition) | Reference |

| A431 | Epidermoid Carcinoma | 5.5 µM | [5] |

| HCC827 | Non-Small Cell Lung Cancer | 4.3 µM | [5] |

| NCI-H292 | Mucoepidermoid Carcinoma | 5.2 µM | [5] |

| NCI-H460 | Non-Small Cell Lung Cancer | 3.4 µM | [5] |

| NCI-H358 | Non-Small Cell Lung Cancer | 13.5 µM | [5] |

| NCI-H23 | Non-Small Cell Lung Cancer | 14.1 µM | [5] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 27.0 µM | [5] |

| Calu-6 | Non-Small Cell Lung Cancer | 28.6 µM | [5] |

Signaling Pathway

MK-2206 inhibits the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of MK-2206.

Experimental Protocols

This protocol describes a method to determine the in vitro inhibitory activity of MK-2206 on recombinant AKT protein.

-

Reagents and Materials:

-

Recombinant human active AKT1 protein

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution (10 mM stock)

-

AKT substrate peptide (e.g., Crosstide)

-

MK-2206 (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well white assay plates

-

-

Procedure:

-

Prepare serial dilutions of MK-2206 in DMSO and then dilute in Kinase Assay Buffer.

-

Add 5 µL of diluted MK-2206 or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the recombinant AKT enzyme and the substrate peptide in Kinase Assay Buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically at or below the Km for ATP).

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of MK-2206 and determine the IC50 value using non-linear regression analysis.

-

This protocol outlines the measurement of cell viability in response to MK-2206 treatment.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MK-2206

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of MK-2206 (and a vehicle control) for 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

This protocol is for assessing the phosphorylation status of AKT and its downstream targets.

-

Reagents and Materials:

-

Cancer cell line

-

MK-2206

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 ribosomal protein, anti-total S6)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

-

Procedure:

-

Treat cells with MK-2206 at various concentrations for a specified time (e.g., 2-24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Part 2: MK2 Inhibitor III - An ATP-Competitive MK2 Inhibitor

MK2 Inhibitor III (also known as MK2-IN-3) is a cell-permeable compound that acts as a potent and selective ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[7][8]

Primary Target and Mechanism of Action

The primary target of MK2 Inhibitor III is MK2 (MAPKAPK2), a serine/threonine protein kinase that is a downstream substrate of p38 MAPK.[9] It functions by competing with ATP for binding to the active site of MK2, thereby preventing the phosphorylation of its downstream substrates.[7] MK2 is involved in cellular processes such as inflammation, cell cycle regulation, and stress responses.

Quantitative Inhibitory Data

MK2 Inhibitor III demonstrates high potency for MK2 and selectivity over other related kinases.

| Target | IC50 | Reference |

| MK2 (MAPKAP-K2) | 8.5 nM | [7] |

| MK3 (MAPKAP-K3) | 210 nM | [9] |

| MK5 (PRAK) | 81 nM | [9] |

| Cellular Assay | IC50 | Reference |

| LPS-induced TNF-α production in U937 cells | 4.4 µM | [9] |

Signaling Pathway

MK2 Inhibitor III targets a key component of the p38 MAPK signaling pathway, which is activated by cellular stress and inflammatory cytokines.

Caption: p38/MK2 signaling pathway and the inhibitory action of MK2 Inhibitor III.

Experimental Protocols

This protocol is for determining the in vitro inhibitory activity of MK2 Inhibitor III.

-

Reagents and Materials:

-

Recombinant human active MK2 protein

-

Kinase Assay Buffer

-

ATP solution

-

MK2 substrate (e.g., HSP27 peptide)

-

MK2 Inhibitor III

-

Detection system (as described for the AKT kinase assay)

-

96-well assay plates

-

-

Procedure:

-

The procedure is analogous to the in vitro AKT kinase assay described above, with the substitution of MK2-specific reagents (enzyme, substrate). The inhibitory effect of MK2 Inhibitor III is determined by measuring the reduction in substrate phosphorylation.

-

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

While the specific identity of an "this compound inhibitor" remains ambiguous, this guide provides a detailed technical overview of two highly relevant and well-characterized inhibitors, MK-2206 and MK2 Inhibitor III. MK-2206 is a selective allosteric inhibitor of AKT, a central node in the PI3K signaling pathway critical for cell survival and proliferation. In contrast, MK2 Inhibitor III is an ATP-competitive inhibitor of MK2, a key downstream effector in the p38 MAPK stress-response pathway. The provided data on their inhibitory activities, along with detailed experimental protocols and signaling pathway diagrams, offer a robust resource for researchers investigating these important therapeutic targets. The distinct mechanisms and targeted pathways of these two inhibitors underscore the importance of precise nomenclature in drug development and biological research.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Akt/PKB kinase assay [whitelabs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Recombinant Human Active Akt1 Protein, CF 1775-KS-010: R&D Systems [rndsystems.com]

- 8. youtube.com [youtube.com]

- 9. caymanchem.com [caymanchem.com]

The Interplay of MK204 and the AKR1B10 Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member B10 (AKR1B10) has emerged as a significant therapeutic target in oncology. Overexpressed in a variety of solid tumors, it plays a crucial role in carcinogenesis, tumor progression, and the development of resistance to chemotherapy. This technical guide provides an in-depth exploration of the AKR1B10 pathway and the inhibitory action of various compounds, with a particular focus on the computationally characterized inhibitor, MK204. This document details the molecular functions of AKR1B10, its involvement in key signaling cascades, and the mechanisms of its inhibition. Quantitative data on a range of inhibitors are presented for comparative analysis. Furthermore, detailed protocols for essential experimental assays are provided to facilitate further research in this promising area of cancer therapy.

Introduction to AKR1B10

AKR1B10 is a member of the aldo-keto reductase superfamily, a group of NADPH-dependent oxidoreductases.[1] Under normal physiological conditions, AKR1B10 expression is predominantly found in the gastrointestinal tract, where it is involved in detoxifying reactive carbonyl compounds from dietary sources and xenobiotics.[2] However, its expression is significantly upregulated in several types of cancer, including liver, lung, breast, and pancreatic cancer, where it has been implicated in promoting cell proliferation, survival, and resistance to anticancer drugs.[1][3]

The multifaceted role of AKR1B10 in cancer includes:

-

Detoxification of Cytotoxic Carbonyls: AKR1B10 can neutralize reactive carbonyl species, byproducts of cellular metabolism that can cause oxidative stress and damage to cellular components. This detoxification activity can protect cancer cells from the cytotoxic effects of certain chemotherapeutic agents.[1]

-

Modulation of Retinoic Acid Signaling: The enzyme is involved in the metabolism of retinaldehyde to retinol, which can lead to a decrease in cellular retinoic acid levels. Retinoic acid is a critical signaling molecule for cell differentiation, and its reduction can contribute to a more proliferative and less differentiated cancer cell phenotype.[1]

-

Regulation of Lipid Synthesis: AKR1B10 can influence fatty acid synthesis and lipid metabolism, processes that are often dysregulated in cancer cells to support their rapid growth and proliferation.[3]

-

Activation of Signaling Pathways: AKR1B10 has been shown to activate pro-survival signaling pathways, including the ERK and PI3K/AKT pathways, further promoting cancer cell growth and survival.

The AKR1B10 Signaling Pathway

AKR1B10 is implicated in the activation of key signaling cascades that are fundamental to cancer cell proliferation and survival. The two primary pathways influenced by AKR1B10 are the MAPK/ERK pathway and the PI3K/AKT pathway.

Activation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Overexpression of AKR1B10 has been shown to promote the activation of this pathway.

Activation of the PI3K/AKT Pathway

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another critical signaling route that governs cell survival, growth, and metabolism. AKR1B10 can also lead to the activation of this pathway, contributing to the malignant phenotype of cancer cells.

This compound and Other Inhibitors of AKR1B10

The development of potent and selective inhibitors of AKR1B10 is a promising strategy for cancer therapy. A number of compounds from various chemical classes have been identified as AKR1B10 inhibitors.

This compound: A Computationally Characterized Inhibitor

This compound is a compound that has been identified as a selective inhibitor of AKR1B10 through computational studies. Molecular dynamics simulations and free energy calculations have provided insights into its binding mechanism and selectivity over the closely related enzyme, aldose reductase (AR).

These in silico studies suggest that this compound binds to the active site of AKR1B10, with key interactions involving residues such as Y49 and H111, which are crucial for high inhibitory activity.[4] The selectivity of this compound for AKR1B10 over AR is attributed to differences in the binding pockets of the two enzymes. While experimental IC50 values for this compound are not yet widely published, computational analyses have estimated its binding free energy with AKR1B10.

Quantitative Data on AKR1B10 Inhibitors

A variety of compounds have been experimentally validated as AKR1B10 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several of these inhibitors, providing a basis for comparing their potency.

| Inhibitor | IC50 (AKR1B10) | Reference(s) |

| AKR1B10-IN-1 | 3.5 nM | [2][3] |

| Tolrestat | ~10 nM | [5] |

| PHPC | 6 nM | [6] |

| Arachidonic Acid | 1.1 µM | |

| Frangula Emodin | 3.5 - 16.6 µM | |

| Aloe Emodin | 3.5 - 16.6 µM | |

| Frangulin A | 3.5 - 16.6 µM | |

| Frangulin B | 3.5 - 16.6 µM | |

| Oleanolic Acid | High selectivity | [6] |

| Isolithocholic Acid | 0.03 - 40 µM | [5] |

Experimental Protocols

To facilitate further investigation into the AKR1B10 pathway and its inhibitors, this section provides detailed protocols for key in vitro assays.

In Vitro AKR1B10 Enzyme Inhibition Assay

This protocol is for determining the inhibitory activity of compounds against recombinant human AKR1B10.

Materials:

-

Recombinant Human AKR1B10 (e.g., R&D Systems, Cat# 7529-DH)

-

Assay Buffer: 50 mM Sodium Acetate, 0.1 M NaCl, pH 5.0

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Substrate: e.g., 4-nitro-benzaldehyde or D,L-glyceraldehyde

-

Test inhibitor compound

-

96-well clear microplate

-

Plate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare Reagents:

-

Dilute recombinant human AKR1B10 to a working concentration (e.g., 4 ng/µL) in Assay Buffer.

-

Prepare a reaction mixture containing the substrate (e.g., 2 mM 4-nitro-benzaldehyde) and NADPH (e.g., 400 µM) in Assay Buffer.

-

Prepare serial dilutions of the test inhibitor in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the diluted AKR1B10 enzyme to each well.

-

Add a small volume (e.g., 1-5 µL) of the inhibitor dilutions or vehicle control to the wells.

-

Include a substrate blank containing 50 µL of Assay Buffer instead of the enzyme.

-

-

Initiate Reaction:

-

Start the reaction by adding 50 µL of the Reaction Mixture to each well.

-

-

Measurement:

-

Immediately place the plate in a plate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of AKR1B10 inhibitors on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, Huh7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

-

Treatment:

-

The next day, treat the cells with various concentrations of the AKR1B10 inhibitor or vehicle control in fresh medium.

-

-

Incubation:

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.

-

Western Blot Analysis of ERK and AKT Phosphorylation

This protocol is used to determine the effect of AKR1B10 inhibition on the activation of the ERK and AKT signaling pathways.

Materials:

-

Cancer cells treated with AKR1B10 inhibitor or control

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse the treated cells and quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on pathway activation.

-

Conclusion

AKR1B10 represents a compelling target for the development of novel anticancer therapies. Its role in promoting tumorigenesis and chemoresistance through various mechanisms, including the activation of the ERK and PI3K/AKT signaling pathways, underscores its importance in oncology. While the inhibitor this compound has been characterized through in silico methods, further experimental validation is warranted. The availability of potent and selective inhibitors, coupled with robust experimental protocols, will be instrumental in advancing our understanding of the AKR1B10 pathway and in the development of effective therapeutic strategies targeting this key enzyme. This guide provides a foundational resource for researchers dedicated to this critical area of cancer research.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]

- 6. AKR1B10 and digestive tumors development: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MK204: A Selective Inhibitor of Aldo-Keto Reductase 1B10 (AKR1B10)

A Technical Whitepaper for Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery and synthesis of MK204, a potent and selective inhibitor of aldo-keto reductase family 1 member B10 (AKR1B10). AKR1B10 is a promising therapeutic target in oncology due to its overexpression in various cancers and its role in chemoresistance. This compound emerged from a focused drug discovery effort to develop selective inhibitors that spare the closely related aldose reductase (AR). This guide details the synthetic route of this compound, its key biological activity data, and the relevant signaling pathways it modulates, providing a comprehensive resource for researchers and scientists in the field of drug development.

Introduction

Aldo-keto reductases (AKRs) are a superfamily of NADP(H)-dependent oxidoreductases involved in a wide range of metabolic processes. One member, AKR1B10, has garnered significant attention as a potential target for cancer therapy. It is overexpressed in several solid tumors, including hepatocellular carcinoma, and is implicated in resistance to various chemotherapeutic agents. The high structural similarity between AKR1B10 and aldose reductase (AR), an enzyme involved in diabetic complications, has posed a significant challenge in developing selective inhibitors. This compound was designed as a highly selective inhibitor of AKR1B10, representing a significant advancement in the field. This document outlines the scientific journey from its conceptualization to its synthesis and biological characterization.

Discovery of this compound

This compound was developed as a derivative of IDD388, a known aldose reductase inhibitor. The discovery was based on a structure-activity relationship (SAR) study aimed at improving selectivity for AKR1B10 over AR. Researchers systematically introduced bromine atoms onto the aryl moiety of the parent compound, leading to a series of polyhalogenated derivatives. This strategic modification exploited subtle differences in the active sites of AKR1B10 and AR. The culmination of this effort was this compound, which demonstrated a remarkable increase in inhibitory potency and selectivity for AKR1B10.

Physicochemical Properties and Biological Activity

This compound is a white to beige powder with the empirical formula C₁₆H₉Br₅ClNO₄ and a molecular weight of 714.22 g/mol . Its solubility is noted in DMSO at a concentration of 3 mg/mL with warming.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Selectivity (AR/AKR1B10) |

| AKR1B10 | 80 nM[2][3] | \multirow{2}{*}{~271-fold} |

| Aldose Reductase (AR) | 21.7 µM[1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The synthesis of this compound is a multi-step process starting from commercially available reagents. The following protocols are based on the established synthetic route.

Synthesis of Pentabromobenzyl Bromide

The synthesis of the key intermediate, pentabromobenzyl bromide, can be achieved through a one-pot reaction. This process typically involves the bromination of a suitable starting material in the presence of a catalyst. While the specific one-pot synthesis of pentabromobenzyl bromide is a known process, the detailed reaction conditions from the primary literature for this compound synthesis are not publicly available in the provided search results. A general procedure would involve the radical bromination of pentabromotoluene.

Synthesis of the Aldehyde Intermediate

The synthesis of the aldehyde intermediate, likely an ethyl 2-(2-formyl-5-chlorophenoxy)acetate, is another crucial step. This can be prepared from 4-chloro-2-hydroxybenzaldehyde and ethyl bromoacetate via a Williamson ether synthesis.

Reductive Amination and Saponification to Yield this compound

The final steps in the synthesis of this compound involve the reductive amination of the aldehyde intermediate with pentabromobenzylamine (which can be prepared from pentabromobenzyl bromide), followed by saponification of the ester to yield the final carboxylic acid product, this compound.

Disclaimer: The detailed, step-by-step experimental protocols with specific reagents, reaction conditions, and purification methods for the synthesis of this compound were not available in the public domain search results. The above is a general outline based on the known chemical structure and related synthetic methodologies.

Synthesis and Signaling Pathways

Synthetic Pathway of this compound

The following diagram illustrates the proposed synthetic pathway for this compound based on its chemical structure.

Caption: Proposed synthetic pathway for this compound.

AKR1B10 Signaling Pathway and Mechanism of Action of this compound

AKR1B10 is implicated in cancer cell proliferation, migration, and chemoresistance through its involvement in various signaling pathways. One such critical pathway is the PI3K/AKT/NF-κB signaling cascade. Overexpression of AKR1B10 can lead to the activation of this pathway, promoting tumor growth and survival. This compound, by selectively inhibiting AKR1B10, can disrupt this signaling cascade, thereby exerting its anti-cancer effects.

Caption: AKR1B10's role in the PI3K/AKT/NF-κB signaling pathway and inhibition by this compound.

Conclusion

This compound represents a significant achievement in the rational design of selective enzyme inhibitors. Its high potency and selectivity for AKR1B10 over AR make it a valuable tool for studying the biological functions of AKR1B10 and a promising lead compound for the development of novel anti-cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential. This document provides a foundational guide for researchers and drug development professionals interested in the advancement of AKR1B10 inhibitors.

References

The Dichotomous Role of AKR1B10 in Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member B10 (AKR1B10) is a critical enzyme implicated in the pathogenesis of hepatocellular carcinoma (HCC), the most prevalent form of liver cancer. Exhibiting a complex and often contradictory role, AKR1B10's function in HCC is a subject of intensive research. This technical guide provides an in-depth analysis of the current understanding of AKR1B10's function in HCC, focusing on its involvement in key signaling pathways, its impact on cellular processes such as proliferation, metastasis, and apoptosis, and its implications for drug resistance and patient prognosis. This document synthesizes quantitative data from multiple studies, details relevant experimental methodologies, and provides visual representations of key molecular pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction

Hepatocellular carcinoma (HCC) presents a significant global health challenge with a high mortality rate, underscoring the urgent need for novel diagnostic markers and therapeutic targets. Aldo-keto reductase family 1 member B10 (AKR1B10), a member of the aldo-keto reductase superfamily, has emerged as a key player in the molecular landscape of HCC. This enzyme is involved in various metabolic processes, including the reduction of aldehydes and ketones, detoxification of cytotoxic compounds, and regulation of retinoic acid metabolism. In the context of HCC, AKR1B10 expression is frequently dysregulated, and it has been shown to influence multiple aspects of tumor biology, from cell growth and survival to invasion and therapeutic response. This guide will explore the multifaceted functions of AKR1B10 in HCC, providing a detailed overview of its molecular mechanisms and clinical significance.

The Role of AKR1B10 in HCC Pathogenesis

Promotion of Cell Proliferation, Migration, and Invasion

A substantial body of evidence indicates that AKR1B10 actively promotes the proliferation, migration, and invasion of HCC cells. Mechanistically, this is often attributed to its activation of the PI3K/AKT signaling pathway, a central regulator of cell growth and survival. Overexpression of AKR1B10 has been shown to increase the phosphorylation of PI3K and AKT, leading to the upregulation of downstream targets that drive cell cycle progression and epithelial-mesenchymal transition (EMT).

Knockdown of AKR1B10 in HCC cell lines has been demonstrated to inhibit proliferation, migration, and invasion. These cellular effects are accompanied by molecular changes, including the downregulation of proliferation markers like cyclin D1 and EMT-associated proteins such as N-cadherin and Vimentin, along with an upregulation of the epithelial marker E-cadherin.

A Contentious Role in Prognosis

The prognostic significance of AKR1B10 expression in HCC is a subject of ongoing debate, with studies reporting conflicting findings. Some reports suggest that high AKR1B10 expression is associated with poorer overall survival, positioning it as a negative prognostic marker. Conversely, other studies have linked high AKR1B10 levels with a more favorable prognosis and longer disease-free survival, particularly in early-stage HCC. This discrepancy may be attributable to the stage-dependent function of AKR1B10. In early-stage HCC, AKR1B10 may promote proliferation through the depletion of retinoic acid. However, in advanced stages, the loss of AKR1B10 expression has been associated with increased EMT and metastasis.

Contribution to Drug Resistance

AKR1B10 has been implicated in the development of chemoresistance in HCC. Its enzymatic activity allows for the detoxification of various cytotoxic agents, including some chemotherapeutic drugs. Increased expression of AKR1B10 has been observed in drug-resistant cancer cell lines, and its inhibition can sensitize these cells to chemotherapy.

Signaling Pathways Involving AKR1B10

The primary signaling pathway through which AKR1B10 exerts its pro-tumorigenic effects in HCC is the PI3K/AKT pathway. Upregulation of AKR1B10 leads to the activation of this pathway, which in turn modulates a cascade of downstream effectors involved in cell proliferation, survival, and EMT.

dot

Another important aspect of AKR1B10 function is its role in retinoic acid metabolism. By converting retinaldehyde to retinol, AKR1B10 reduces the intracellular levels of retinoic acid, a potent inhibitor of cell proliferation. This depletion of retinoic acid is thought to be one of the mechanisms by which AKR1B10 promotes HCC cell proliferation, particularly in the early stages of the disease.

dot

Quantitative Data Summary

The following tables summarize key quantitative data on the diagnostic and prognostic significance of AKR1B10 in HCC.

Table 1: Diagnostic Performance of AKR1B10 for HCC

| Parameter | Pooled Value (95% CI) | Source |

| Sensitivity | 0.78 (0.69–0.85) | |

| Specificity | 0.85 (0.77–0.90) | |

| Area Under the Curve (AUC) | 0.89 (0.86–0.91) | |

| Sensitivity (Early-stage HCC) | 0.85 (0.62–0.95) | |

| Specificity (Early-stage HCC) | 0.88 (0.81–0.93) | |

| AUC (Early-stage HCC) | 0.92 (0.90–0.94) |

Table 2: Prognostic Significance of AKR1B10 Expression in HCC

| Prognostic Association | Hazard Ratio (95% CI) | Finding | Source |

| High AKR1B10 Expression and Overall Survival | 0.54 (0.41–0.72) | Associated with better overall survival after hepatectomy | |

| High AKR1B10 Expression and Overall Survival | - | Associated with worse overall survival |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of AKR1B10 in HCC.

Western Blot Analysis

Objective: To detect and quantify the expression of AKR1B10 and related signaling proteins in HCC cells.

Protocol:

-

Cell Lysis:

-

Wash cultured HCC cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-AKR1B10, anti-phospho-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

dot

Cell Proliferation (CCK-8) Assay

Objective: To assess the effect of AKR1B10 on the proliferation of HCC cells.

Protocol:

-

Seed HCC cells in a 96-well plate at a density of 2,000-5,000 cells per well.

-

After cell attachment, treat the cells as required (e.g., with AKR1B10 inhibitors or after shRNA knockdown).

-

At specified time points (e.g., 0, 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell proliferation rate relative to the control group.

Transwell Migration and Invasion Assay

Objective: To evaluate the effect of AKR1B10 on the migratory and invasive capabilities of HCC cells.

Protocol:

-

For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is required.

-

Seed HCC cells (5 x 10^4 to 1 x 10^5 cells) in the upper chamber in serum-free medium.

-

Add medium containing 10% fetal bovine serum (FBS) as a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the stained cells in several random fields under a microscope.

dot

Immunohistochemistry (IHC)

Objective: To examine the expression and localization of AKR1B10 in HCC tissue samples.

Protocol:

-

Deparaffinization and Rehydration:

-

Deparaffinize formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene.

-

Rehydrate the sections through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with the primary antibody against AKR1B10 overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with a streptavidin-HRP complex.

-

-

Detection and Counterstaining:

-

Develop the signal with a diaminobenzidine (DAB) substrate.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol and xylene.

-

Mount with a coverslip using a permanent mounting medium.

-

-

Analysis:

-

Evaluate the staining intensity and percentage of positive cells under a microscope.

-

Conclusion

AKR1B10 plays a complex and significant role in the biology of hepatocellular carcinoma. Its ability to promote cell proliferation, migration, and invasion, primarily through the activation of the PI3K/AKT signaling pathway, positions it as a potential therapeutic target. However, its dichotomous role in patient prognosis highlights the need for further research to delineate its stage-specific functions. A comprehensive understanding of the molecular mechanisms underlying AKR1B10's activity in HCC is crucial for the development of novel diagnostic tools and targeted therapies to improve patient outcomes. This technical guide provides a foundational resource for researchers and clinicians working towards this goal.

The Role of AKR1B10 in Chemotherapy Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase family 1 member B10 (AKR1B10) is a cytosolic, NADPH-dependent enzyme increasingly recognized for its significant role in carcinogenesis and, critically, in the development of resistance to a wide array of chemotherapeutic agents.[1] Physiologically, AKR1B10 is primarily expressed in the gastrointestinal tract, where it detoxifies reactive carbonyl compounds from diet and xenobiotics.[2] However, its overexpression is a common feature in several cancers, including lung, breast, liver, and gastrointestinal tumors, where it functions as a key driver of chemoresistance.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms by which AKR1B10 confers resistance, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the complex signaling pathways involved. Understanding these multifaceted roles is paramount for developing novel therapeutic strategies to overcome drug resistance and improve patient outcomes.

Core Mechanisms of AKR1B10-Mediated Chemoresistance

AKR1B10 employs several distinct yet interconnected mechanisms to protect cancer cells from the cytotoxic effects of chemotherapy. These can be broadly categorized into direct drug metabolism, detoxification of chemotherapy-induced secondary messengers, and modulation of key cellular signaling pathways.[3]

Direct Metabolism and Inactivation of Chemotherapeutic Drugs

AKR1B10 can directly metabolize and detoxify certain anticancer drugs that possess a carbonyl group. The most well-documented examples are the anthracyclines, such as daunorubicin and idarubicin. AKR1B10 catalyzes the reduction of the C13-ketonic group of these drugs into their less potent alcohol metabolites, daunorubicinol and idarubicinol, respectively.[4] This biotransformation significantly diminishes their cytotoxic efficacy.[4] The enzyme shows lower activity towards doxorubicin and epirubicin, which possess a C14-hydroxyl group.[4][5] Evidence also suggests AKR1B10 is involved in the deactivation of a reactive metabolite of cyclophosphamide, thereby contributing to resistance in medulloblastoma.[3][6]

Detoxification of Cytotoxic Carbonyl Compounds

A primary mechanism of action for many chemotherapeutic agents, including platinum-based drugs (cisplatin, carboplatin), taxanes (paclitaxel), and mitomycin C, is the induction of severe oxidative stress.[3][7] This leads to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, producing highly cytotoxic and mutagenic reactive carbonyl species (RCS), such as 4-hydroxy-2-nonenal (4-HNE) and acrolein.[7][8][9] AKR1B10 is exceptionally efficient at detoxifying these aldehydes by reducing them to their less harmful alcohol forms.[7] By neutralizing these toxic byproducts, AKR1B10 mitigates chemotherapy-induced cellular damage, prevents apoptosis, and allows cancer cells to survive and proliferate.[3][8]

Modulation of Cellular Signaling Pathways

AKR1B10 expression is intricately linked with several signaling pathways that govern cell survival, proliferation, and stress response, further contributing to a chemoresistant phenotype.

-

Nrf2-Keap1 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1] Under conditions of oxidative stress induced by chemotherapy, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant response element (ARE)-containing genes, one of which is AKR1B10.[1][10] This creates a positive feedback loop where chemotherapy-induced ROS leads to higher AKR1B10 expression, which in turn enhances the cell's capacity to detoxify ROS and their byproducts, thereby promoting resistance.[1][7]

-

PPARγ Downregulation: In gastrointestinal cancer cells, AKR1B10-mediated resistance to cisplatin has been linked to the downregulation of peroxisome proliferator-activated receptor-gamma (PPARγ).[8] Overexpression of AKR1B10 leads to a decrease in PPARγ expression.[8] Since PPARγ activation can enhance sensitivity to cisplatin, its suppression by AKR1B10 represents a significant resistance mechanism.[8]

-

ERK Pathway Activation: Upregulation of AKR1B10 can activate the ERK signaling pathway, a central cascade that promotes cell proliferation, migration, and survival.[7][11] This activation contributes to the aggressive phenotype of resistant cancer cells.[12]

-

PI3K/AKT/GSK3β/Nrf2 Axis: Recent studies have implicated AKR1B10 in the suppression of ferroptosis, a form of iron-dependent programmed cell death. AKR1B10 appears to mediate this effect by activating the AKT/GSK3β/Nrf2 signaling pathway, leading to increased expression of glutathione peroxidase 4 (GPX4), a key inhibitor of ferroptosis.[13][14]

Quantitative Data on AKR1B10 Function

Quantitative analysis of enzyme kinetics and drug sensitivity provides a clearer picture of AKR1B10's impact on chemoresistance.

Table 1: AKR1B10 and Resistance to Specific Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Type | Primary Mechanism of Resistance | Reference(s) |

|---|---|---|---|

| Daunorubicin, Idarubicin | Leukemia, Breast, Liver, Lung | Direct metabolism via reduction of C13-ketone group. | [4],[5] |

| Cisplatin | Gastrointestinal, Lung | Detoxification of lipid peroxidation products (e.g., 4-HNE); Downregulation of PPARγ. | [8],[12],[15] |

| Mitomycin C | Colon Cancer | Detoxification of ROS-induced lipid aldehydes. | [3] |

| Cyclophosphamide | Medulloblastoma | Metabolism and deactivation of the active metabolite, aldophosphamide. | [6],[3] |

| Doxorubicin | Gastric Cancer | Upregulation of AKR1B10 is associated with resistance. | [12] |

| Paclitaxel, Carboplatin | Non-Small Cell Lung Cancer | Upregulation of AKR1B10 is associated with resistance. |[16],[17] |

Table 2: Enzyme Kinetics of Recombinant AKR1B10 with Anthracyclines

| Substrate | Vmax (nmol/mg/min) | Km (mM) | kcat/Km | Reference(s) |

|---|---|---|---|---|

| Daunorubicin | 837.42 ± 81.39 | 9.317 ± 2.25 | 3.24 | [4],[5] |

| Idarubicin | 460.23 ± 28.12 | 0.461 ± 0.09 | 35.94 |[4],[5] |

Table 3: Inhibitory Activity of Selected Compounds Against AKR1B10

| Inhibitor | IC50 | Notes | Reference(s) |

|---|---|---|---|

| Epalrestat | - | Clinically used for diabetic neuropathy; repurposed to overcome chemoresistance in NSCLC models. | [4],[16] |

| Oleanolic Acid | - | Selective inhibitor; reverses cisplatin resistance by restoring PPARγ expression. | [8] |

| AKR1B10-IN-1 | 3.5 nM | Potent and specific inhibitor; suppresses proliferation and cisplatin resistance in lung cancer cells. | [18] |

| Butein | - | Polyphenol inhibitor. |[6] |

Visualizing AKR1B10 Signaling and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes.

References

- 1. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AKR1B10 Induces Cell Resistance to Daunorubicin and Idarubicin by Reducing C13 Ketonic Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKR1B10 induces cell resistance to daunorubicin and idarubicin by reducing C13 ketonic group [inis.iaea.org]

- 6. Frontiers | Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Aldo-keto reductase 1B10 promotes development of cisplatin resistance in gastrointestinal cancer cells through down-regulating peroxisome proliferator-activated receptor-γ-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Availability of aldo-keto reductase 1C3 and ATP-binding cassette B1 as therapeutic targets for alleviating paclitaxel resistance in breast cancer MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aldo-keto-reductases-akr1b1-and-akr1b10-in-cancer-molecular-mechanisms-and-signaling-networks - Ask this paper | Bohrium [bohrium.com]

- 11. The Role of AKR1B10 in Lung Cancer Malignancy Induced by Sublethal Doses of Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AKR1B10 aldo-keto reductase family 1 member B10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. Aldo-keto Reductase 1B10 (AKR1B10) Suppresses Sensitivity of Ferroptosis in TNBC by Activating the AKT/GSK3β/Nrf2/GPX4 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aldo-keto Reductase 1B10 (AKR1B10) Suppresses Sensitivity of Ferroptosis in TNBC by Activating the AKT/GSK3β/Nrf2/GPX4 Axis [imrpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Targeting AKR1B10 by Drug Repurposing with Epalrestat Overcomes Chemoresistance in Non–Small Cell Lung Cancer Patient-Derived Tumor Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. medchemexpress.com [medchemexpress.com]

MK204: A Selective Inhibitor of Aldo-Keto Reductase 1B10 (AKR1B10) for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Aldo-keto reductase family 1 member B10 (AKR1B10) is an NADPH-dependent reductase that has emerged as a significant target in cancer therapy. Overexpressed in a variety of solid tumors, including lung, breast, and pancreatic cancer, AKR1B10 is implicated in carcinogenesis, resistance to chemotherapy, and poor patient prognosis. Its role in critical cellular processes, such as retinoid metabolism, detoxification of cytotoxic aldehydes, and regulation of key signaling pathways, underscores the therapeutic potential of its selective inhibition. This technical guide provides a comprehensive overview of MK204, a potent and selective inhibitor of AKR1B10. We present its inhibitory activity, selectivity profile, detailed experimental protocols for its characterization, and its putative impact on major cancer-related signaling pathways.

Introduction to AKR1B10

AKR1B10 is a 36-kDa cytosolic enzyme belonging to the aldo-keto reductase superfamily.[1] It catalyzes the reduction of a broad range of substrates, including aliphatic and aromatic aldehydes and ketones.[1] Notably, AKR1B10 is involved in the metabolism of retinaldehyde to retinol, thereby regulating retinoic acid levels, which are crucial for cell proliferation and differentiation.[2] The enzyme also plays a protective role by detoxifying cytotoxic carbonyl compounds generated from lipid peroxidation.[2]

The expression of AKR1B10 is tightly regulated and tissue-specific. While highly expressed in the normal gastrointestinal tract, its expression is often dysregulated in disease.[1] In several cancers, AKR1B10 is significantly upregulated and has been associated with tumor progression, metastasis, and resistance to anticancer drugs.[2][3] This has positioned AKR1B10 as a compelling target for the development of novel anticancer therapies.

This compound: A Potent and Selective AKR1B10 Inhibitor

This compound, with the chemical name {5-chloro-2-[(pentabromobenzyl)carbamoyl]-phenoxy}acetic acid, has been identified as a potent and highly selective inhibitor of AKR1B10.[4] Its selectivity is a critical attribute due to the high structural homology between AKR1B10 and aldose reductase (AKR1B1), another member of the AKR superfamily implicated in diabetic complications. Off-target inhibition of AKR1B1 could lead to undesirable side effects.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound against human AKR1B10 have been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy and selectivity.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (fold vs. AKR1B1) | Reference |

| This compound | AKR1B10 | 80 | 271 | [4] |

| This compound | AKR1B1 | 21,700 | - | [4] |

Table 1: In vitro inhibitory activity of this compound against human AKR1B10 and AKR1B1.

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound as an AKR1B10 inhibitor.

Recombinant AKR1B10 Expression and Purification

A robust method for obtaining pure and active AKR1B10 is essential for in vitro inhibition studies.

-

Expression Vector: The human AKR1B10 gene is cloned into an expression vector, such as pQE-70, which allows for the expression of a hexa-histidine-tagged recombinant protein.[5]

-

Bacterial Host: The expression vector is transformed into a suitable E. coli strain, for example, SG13009 cells.[5]

-

Culture and Induction: The bacterial culture is grown in Luria-Bertani broth containing appropriate antibiotics at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is then induced with 1 mM isopropyl-β-D-1-thiogalactopyranoside (IPTG) for 5 hours.[5]

-

Cell Lysis and Purification: Cells are harvested, resuspended in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM imidazole, 1 mM 2-mercaptoethanol), and lysed by sonication.[5] The hexa-histidine-tagged AKR1B10 is purified from the soluble lysate using a Talon metal affinity resin.[5] Further purification can be achieved by anion-exchange chromatography.[5]

-

Purity and Concentration: The purity of the recombinant protein is assessed by SDS-PAGE, and the protein concentration is determined using a standard method like the Bradford assay.[5]

Enzymatic Activity and Inhibition Assay

The enzymatic activity of AKR1B10 is typically measured by monitoring the decrease in NADPH absorbance at 340 nm.

-

Reaction Mixture: The standard assay mixture contains 100 mM sodium phosphate buffer (pH 7.0), 0.2 mM NADPH, the substrate (e.g., 10 mM DL-glyceraldehyde), and the purified recombinant AKR1B10 enzyme (e.g., 0.3 µM).[5]

-

Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm is monitored spectrophotometrically at 25°C for a defined period (e.g., 3 minutes).[5]

-

IC50 Determination: To determine the IC50 value of this compound, the assay is performed with a fixed concentration of substrate and varying concentrations of the inhibitor. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted using a nonlinear regression model.[5]

Cell-Based Assays for Functional Characterization

Cell-based assays are crucial for evaluating the effects of this compound on cancer cell pathophysiology.

-

Cell Culture: Cancer cell lines with high endogenous or ectopic expression of AKR1B10 (e.g., A549 lung cancer, Panc-1 pancreatic cancer, MCF-7 breast cancer) are cultured in appropriate media and conditions.

-

Cell Viability Assay (CCK-8/MTT): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). Cell viability is assessed using reagents like Cell Counting Kit-8 (CCK-8) or MTT, which measure metabolic activity.

-

Wound Healing Assay (Migration): A confluent monolayer of cells is scratched to create a "wound." The cells are then treated with this compound, and the closure of the wound is monitored and quantified over time to assess cell migration.[6]

-

Transwell Invasion Assay: This assay measures the invasive potential of cancer cells. Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. After incubation with this compound, the number of cells that have invaded through the membrane is quantified.

-

Western Blot Analysis: This technique is used to measure the protein levels of AKR1B10 and downstream signaling molecules. Cells are treated with this compound, lysed, and the protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

AKR1B10 in Cellular Signaling Pathways and the Impact of this compound

AKR1B10 is implicated in the regulation of several key signaling pathways that are frequently dysregulated in cancer. The inhibition of AKR1B10 by this compound is expected to modulate these pathways and thereby exert its anti-cancer effects.

Kras-E-cadherin Pathway

In pancreatic cancer, AKR1B10 has been shown to be involved in the modulation of the Kras-E-cadherin pathway.[7] AKR1B10 is thought to influence the prenylation of Kras, a critical post-translational modification for its membrane localization and activation.[7] Activated Kras, in turn, can downregulate the expression of the cell adhesion molecule E-cadherin, promoting an epithelial-to-mesenchymal transition (EMT) and increasing cell motility and invasion.

PI3K/AKT Signaling Pathway

Several studies have linked AKR1B10 to the activation of the PI3K/AKT pathway, a central regulator of cell survival, proliferation, and metabolism.[6][8][9] Overexpression of AKR1B10 has been shown to increase the phosphorylation of both PI3K and AKT.[8] The proposed mechanism involves AKR1B10-mediated effects on upstream regulators or direct interactions.

Wnt/β-catenin Signaling Pathway

There is emerging evidence connecting AKR1B10 to the Wnt/β-catenin signaling pathway, particularly in hepatocellular carcinoma.[10] The 14-3-3ε protein, which can activate β-catenin signaling, has been shown to regulate AKR1B10 expression.[10] Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the multifaceted roles of AKR1B10 in cancer biology. Its high potency and, critically, its selectivity over AKR1B1, make it a superior probe compared to less selective inhibitors. The provided experimental protocols offer a robust framework for its in vitro and cell-based characterization.

Future research should focus on validating the effects of this compound on the Kras-E-cadherin, PI3K/AKT, and Wnt/β-catenin pathways in relevant cancer models. Furthermore, in vivo studies are warranted to assess the pharmacokinetic properties, efficacy, and safety profile of this compound as a potential therapeutic agent. The continued investigation of selective AKR1B10 inhibitors like this compound holds significant promise for the development of novel and effective cancer treatments.

References

- 1. Aldose Reductase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. aldo-keto-reductases-akr1b1-and-akr1b10-in-cancer-molecular-mechanisms-and-signaling-networks - Ask this paper | Bohrium [bohrium.com]

- 3. Aldo-keto Reductase 1B10 (AKR1B10) Suppresses Sensitivity of Ferroptosis in TNBC by Activating the AKT/GSK3β/Nrf2/GPX4 Axis [imrpress.com]

- 4. The Role of AKR1B10 in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knockdown or inhibition of Aldo-keto reductase 1B10 inhibits pancreatic carcinoma growth via modulating Kras - E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AKR1B10 promotes breast cancer cell proliferation and migration via the PI3K/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

MK-2206: An In-Depth Technical Guide on its Biological Activity and IC50

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-2206 is a highly potent and selective, orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as protein kinase B). By binding to a site distinct from the ATP-binding pocket, MK-2206 locks Akt in an inactive conformation, thereby preventing its phosphorylation and activation. This inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, underlies the potent anti-neoplastic activity of MK-2206. This document provides a comprehensive overview of the biological activity of MK-2206, its IC50 values across various contexts, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action.

Biological Activity and Mechanism of Action

MK-2206 exerts its biological effects by directly targeting the Akt kinase, a central node in the PI3K/Akt/mTOR signaling cascade. This pathway is frequently dysregulated in a wide range of human cancers, making it a prime target for therapeutic intervention.

Mechanism of Action:

MK-2206 is an allosteric inhibitor, meaning it binds to a site on the Akt enzyme other than the active site. This binding induces a conformational change that prevents the translocation of Akt to the plasma membrane, a crucial step for its activation by upstream kinases such as PDK1. Consequently, the phosphorylation of Akt at key residues (Threonine 308 and Serine 473) is inhibited, leading to the suppression of its kinase activity.

The downstream effects of MK-2206-mediated Akt inhibition are multifaceted and include:

-

Inhibition of Cell Proliferation: By blocking signals that promote cell cycle progression.

-

Induction of Apoptosis: Through the de-repression of pro-apoptotic proteins.

-

Suppression of Tumor Growth: As demonstrated in numerous preclinical in vitro and in vivo models.

-

Synergistic Effects with other Anticancer Agents: MK-2206 has been shown to enhance the efficacy of various chemotherapeutic drugs and targeted therapies.

Signaling Pathway

The PI3K/Akt signaling pathway is a complex network that governs numerous cellular processes. MK-2206 intervenes at the level of Akt, thereby disrupting the entire downstream signaling cascade.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of MK-2206.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for MK-2206 have been determined in various enzymatic and cell-based assays.

Enzymatic IC50

The following table summarizes the IC50 values of MK-2206 against the three isoforms of the Akt enzyme.

| Akt Isoform | IC50 (nM) |

| Akt1 | 8 |

| Akt2 | 12 |

| Akt3 | 65 |

Cellular IC50

The anti-proliferative activity of MK-2206 has been evaluated in a wide range of cancer cell lines. The IC50 values vary depending on the genetic background of the cells, particularly the status of the PI3K/Akt pathway.

| Cell Line | Cancer Type | IC50 (µM) |

| A431 | Epidermoid Carcinoma | 5.5 |

| HCC827 | Non-Small Cell Lung Cancer | 4.3 |

| NCI-H292 | Non-Small Cell Lung Cancer | 5.2 |

| NCI-H460 | Non-Small Cell Lung Cancer | 3.4 |

| NCI-H358 | Non-Small Cell Lung Cancer | 13.5 |

| NCI-H23 | Non-Small Cell Lung Cancer | 14.1 |

| NCI-H1299 | Non-Small Cell Lung Cancer | 27.0 |

| Calu-6 | Non-Small Cell Lung Cancer | 28.6 |

| CNE-1 | Nasopharyngeal Carcinoma | 3-5 |

| CNE-2 | Nasopharyngeal Carcinoma | 3-5 |

| HONE-1 | Nasopharyngeal Carcinoma | 3-5 |

| SUNE-1 | Nasopharyngeal Carcinoma | < 1 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the biological activity of MK-2206.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MK-2206 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of MK-2206 in complete medium.

-

Remove the medium from the wells and add 100 µL of the MK-2206 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of the solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of Akt and its downstream targets.

Materials:

-

Cancer cell lines

-

MK-2206

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (S473), anti-p-Akt (T308), anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with MK-2206 at various concentrations and time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Tumor Xenograft Study

This model is used to evaluate the anti-tumor efficacy of MK-2206 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for tumor implantation

-

MK-2206 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Protocol:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer MK-2206 or vehicle control orally at a predetermined dose and schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

MK-2206 is a well-characterized allosteric inhibitor of Akt with potent anti-cancer activity. Its mechanism of action through the inhibition of the PI3K/Akt signaling pathway is well-established, and its efficacy has been demonstrated in a multitude of preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into its clinical applications, both as a monotherapy and in combination with other agents, is warranted.

Methodological & Application

Application Notes and Protocols for MK-2206 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction